molecular formula C6H5ClN4 B595138 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1245643-75-7

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B595138
CAS No.: 1245643-75-7
M. Wt: 168.584
InChI Key: WOTJLFCDHRGDBB-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1245643-75-7) is a versatile bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C6H5ClN4 and a molecular weight of 168.584 g/mol, this scaffold is recognized for its close structural similitude to purine bases adenine and guanine, enabling diverse interactions with biological targets . The core structure of 1H-pyrazolo[3,4-b]pyridine is a privileged scaffold in biomedical research, with over 300,000 described derivatives cited in thousands of references and patents . This specific 5-chloro-3-amino derivative serves as a critical synthetic intermediate for further functionalization. Its key research applications include serving as a key building block for the synthesis of tubulin polymerization inhibitors, which exhibit potent anti-angiogenic and anticancer effects by disrupting the cellular microtubule network . It is also used in developing kinase inhibitors, where the pyrazolopyridine core is a common feature in compounds targeting tyrosine kinases, Glycogen Synthase Kinase-3 (GSK-3), and other key kinase families . Additionally, the scaffold has demonstrated a wide spectrum of other pharmacological activities in research models, including antimicrobial, antiviral, and anti-inflammatory activities . The 5-chloro and 3-amino groups provide distinct vectors for selective functionalization using modern metal-catalyzed cross-coupling and other substitution reactions, allowing researchers to diversify the structure for structure-activity relationship (SAR) studies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTJLFCDHRGDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743263
Record name 5-Chloro-2H-pyrazolo[3,4-b]pyridin-3-amine
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Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-75-7
Record name 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
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URL https://commonchemistry.cas.org/detail?cas_rn=1245643-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2H-pyrazolo[3,4-b]pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of the Chemical Compound

Established Synthetic Routes to the 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine Core

The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main strategies: annelating a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or, conversely, forming a pyrazole ring onto a pyridine scaffold. nih.gov

One of the most prevalent methods for synthesizing the pyrazolo[3,4-b]pyridine core involves the cyclocondensation of substituted pyrazole precursors, particularly 5-aminopyrazoles, with various biselectrophilic reagents. nih.govresearchgate.net These reactions build the pyridine portion of the fused ring system.

A common approach is the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or their precursors. nih.govresearchgate.net The reaction mechanism is believed to initiate with a Michael addition of the C-4 carbon of the pyrazole to the unsaturated ketone, followed by cyclization and dehydration to form the pyridine ring. nih.gov Multicomponent reactions, where the unsaturated ketone is formed in situ from an aldehyde and a ketone, are also widely employed. researchgate.net

Another significant strategy is the Gould-Jacobs reaction, where 5-aminopyrazoles react with reagents like diethyl ethoxymethylenemalonate. This is followed by thermal cyclization and subsequent treatment with reagents like phosphorus oxychloride to yield the corresponding chloro-substituted pyrazolo[3,4-b]pyridines. nih.govcdnsciencepub.com Researchers have also developed novel pathways, such as the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline, which proceeds through a sequential ring-opening/closing cascade to form pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. nih.govrsc.org

Table 1: Examples of Cyclocondensation Reactions with Pyrazole Precursors

Pyrazole Precursor Reagent(s) Key Conditions Product Type
5-Aminopyrazole β-Diketones Acetic Acid, Reflux 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines nih.gov
5-Aminopyrazole Arylidenepyruvic acids - Pyrazolo[3,4-b]pyridine-6-carboxylic acids researchgate.net
5-Amino-3-methyl-1-phenylpyrazole Azlactones Solvent-free, Heat Tetrahydro-1H-pyrazolo[3,4-b]pyridines researchgate.net
1,4-Dihydropyrano[2,3-c]pyrazole Aniline AC-SO3H catalyst, Ethanol, RT Pyrazolo[3,4-b]pyridine-5-carboxylates nih.gov
5-Aminopyrazole Diethyl ethoxymethylenemalonate Phenyl ether or Dowtherm A (thermal cyclization) 4-Hydroxypyrazolo[3,4-b]pyridines cdnsciencepub.com

This interactive table summarizes various cyclocondensation strategies starting from pyrazole building blocks.

An alternative and equally important synthetic strategy involves the annelation of a pyrazole ring onto a suitably substituted pyridine. This approach typically utilizes 2-halopyridine derivatives that bear a reactive functional group at the 3-position, such as a cyano, formyl, or ester group. nih.govcdnsciencepub.com

The reaction of these 2-chloropyridine (B119429) precursors with hydrazine (B178648) or its derivatives is a direct method to construct the pyrazolo[3,4-b]pyridine system. The process involves an initial nucleophilic displacement of the 2-chloro substituent by hydrazine, followed by an intramolecular cyclization via condensation with the adjacent functional group (e.g., cyano or formyl) to form the pyrazole ring. cdnsciencepub.com For instance, the reaction of 2-chloro-3-cyanopyridine (B134404) with hydrazine hydrate (B1144303) yields 1H-pyrazolo[3,4-b]pyridin-3-amine. Similarly, using 2-chloro-3-formylpyridine leads to the parent 1H-pyrazolo[3,4-b]pyridine. cdnsciencepub.com

Table 2: Pyrazole Annulation onto Pyridine Scaffolds

Pyridine Precursor Reagent Resulting 3-Substituent Reference
2-Chloro-3-cyanopyridine Hydrazine -NH2 cdnsciencepub.com
2-Chloro-3-formylpyridine Hydrazine -H cdnsciencepub.com
2-Chloro-3-nitropyridines Arenediazonium tosylates (Japp–Klingemann reaction) Varied nih.gov

This interactive table illustrates the formation of the pyrazole ring on a pyridine template.

This subclass of synthetic methods, closely related to cyclocondensation, specifically highlights the versatility of aminopyrazoles as nucleophiles. beilstein-journals.org 3(5)-Aminopyrazoles are extensively used building blocks for a variety of fused pyrazoles, including pyrazolo[3,4-b]pyridines. semanticscholar.org

The synthesis can be achieved through multicomponent reactions. For example, a three-component reaction of a 5-aminopyrazole, an arylaldehyde, and N-methyl-1-(methylthio)-2-nitroethenamine in the presence of L-proline as a catalyst yields pyrazolo[3,4-b]pyridine derivatives in excellent yields. nih.gov Similarly, acid-catalyzed condensation of 5-aminopyrazoles with enaminones provides another route to this heterocyclic core. nih.govbeilstein-journals.org The reaction of 5-aminopyrazoles with β-ketonitriles or trifluoromethyl-β-diketones in refluxing acetic acid also effectively produces the target scaffold. nih.govbeilstein-journals.org

The choice of reactants and conditions can be tuned to control regioselectivity, leading to different isomers of the pyrazolopyridine system. nih.govbeilstein-journals.org

The introduction of the chlorine atom at the 5-position of the pyrazolo[3,4-b]pyridine core is a critical step, often achieved either by starting with a pre-chlorinated pyridine precursor or by chlorination of the formed heterocyclic system.

One method involves the use of a Vilsmeier-Haack reagent (e.g., phosphorus oxychloride/dimethylformamide). For instance, 5-acetylamino-3-methyl-1-phenylpyrazole can be treated with a Vilsmeier-Haack reagent to yield 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, demonstrating the simultaneous cyclization and chlorination. researchgate.net Direct chlorination of the pyrazolo[3,4-b]pyridine ring system itself can also lead to chloro-substituted derivatives. cdnsciencepub.com Another powerful method is the use of phosphorus oxychloride (POCl₃) to convert a hydroxyl or oxo group into a chloro group. For example, pyrazolo[3,4-b]pyrid-4-ones, synthesized via the Gould-Jacobs reaction, can be treated with POCl₃ to furnish the corresponding 4-chloro derivatives. nih.govcdnsciencepub.com A similar transformation can be envisioned for the synthesis of 5-chloro analogues from the corresponding 5-hydroxy or 5-oxo precursors.

Derivatization and Functionalization Strategies of the Chemical Compound

The 5-chloro substituent on the pyrazolo[3,4-b]pyridine ring is not merely a static feature; it serves as a reactive handle for extensive derivatization, enabling the synthesis of diverse chemical libraries for biological screening.

The chlorine atom at the 5-position of the pyrazolo[3,4-b]pyridine scaffold is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, significantly expanding the chemical space around the core structure.

The 5-chloro group can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as DMSO or DMF at elevated temperatures (e.g., 60–80 °C). The efficiency of these substitution reactions can be enhanced through catalysis. For instance, the addition of potassium iodide (KI) or copper(I) iodide (CuI) can accelerate the displacement, reducing reaction times significantly. To prevent unwanted side reactions at the pyrazole nitrogen, protection strategies using groups like p-methoxybenzyl (PMB) or tert-butyloxycarbonyl (Boc) may be employed, followed by a deprotection step.

Table 3: Nucleophilic Substitution at the 5-Chloro Position

Nucleophile Solvent Catalyst (mol%) Key Conditions Product
Amines DMSO, DMF KI or CuI (5%) 60–80 °C 5-Amino-substituted pyrazolo[3,4-b]pyridines
Thiols DMSO, DMF KI or CuI (5%) 60–80 °C 5-Thio-substituted pyrazolo[3,4-b]pyridines
Alkoxides DMSO, DMF KI or CuI (5%) 60–80 °C 5-Alkoxy-substituted pyrazolo[3,4-b]pyridines

This interactive table outlines conditions for the functionalization of the 5-chloro position via nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig Amination)

The this compound scaffold is a valuable substrate for palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds. The chlorine atom at the C5-position serves as a reactive handle for such transformations.

Suzuki–Miyaura Coupling: This reaction is a powerful method for creating C-C bonds by coupling the aryl chloride with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura reaction is widely used to synthesize biaryl and heteroaryl compounds. researchgate.netrsc.org The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orglibretexts.org

For heteroaryl chlorides like this compound, the choice of ligand is crucial for achieving high reactivity and yield. Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos and XPhos, have proven effective for the coupling of various heteroaryl chlorides, including those with challenging electronic or steric properties. nih.gov These advanced catalyst systems can overcome issues like catalyst deactivation, which can occur due to the coordination of nitrogen atoms present in the heterocyclic core to the palladium center. researchgate.net Microwave irradiation has also been employed to accelerate these reactions, often leading to higher yields in shorter time frames. rsc.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

Catalyst / Ligand Base Solvent Temperature Application Reference
Pd(OAc)₂ / XPhos K₃PO₄ t-BuOH/H₂O 100 °C Coupling of heteroaryl chlorides nih.gov
XPhosPdG2 / XPhos K₂CO₃ 1,4-Dioxane/H₂O 110 °C (MW) Arylation of bromo-pyrazolo[1,5-a]pyrimidin-5-one rsc.orgnih.gov
Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 80-100 °C General coupling of aryl halides researchgate.net

Buchwald–Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org It has become a cornerstone of modern organic synthesis for preparing arylamines. acs.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl chlorides under milder conditions. wikipedia.orgnih.gov

In the context of this compound, the Buchwald-Hartwig reaction could be used to introduce various substituted amino groups at the C5-position, further functionalizing the core structure. The reaction's success often depends on the careful selection of the palladium source, ligand, base, and solvent. beilstein-journals.org For instance, using Pd(OAc)₂ with ligands like X-Phos and a base such as KOt-Bu has proven effective for the amination of other halogenated heterocycles. beilstein-journals.org

Electrophilic Aromatic Substitution on the Pyridine and Pyrazole Moieties

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The reactivity and regioselectivity of EAS reactions are heavily influenced by the electronic properties of the substituents already present on the ring. youtube.com

The 1H-pyrazolo[3,4-b]pyridine ring system is generally considered electron-deficient due to the presence of the pyridine nitrogen atom, which deactivates the ring towards electrophilic attack. However, the molecule this compound contains both activating and deactivating groups.

Amino Group (-NH₂): The amino group at C3 is a powerful activating group and directs electrophiles to the ortho and para positions.

Chloro Group (-Cl): The chlorine atom at C5 is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director via resonance. youtube.com

Pyridine and Pyrazole Rings: The fused heterocyclic system itself dictates preferred sites of substitution. The pyridine ring is less reactive than benzene (B151609), while the pyrazole ring's reactivity depends on the position.

Given this complex interplay, predicting the outcome of EAS is not straightforward. Electrophilic attack could potentially occur on the pyridine ring, likely at the C4 or C6 positions, or on the pyrazole ring. However, the strong deactivation of the pyridine part and the potential for N-substitution on the pyrazole N-H make such reactions challenging. Specific experimental data on electrophilic substitution reactions performed directly on this compound is not widely reported, suggesting that functionalization is more commonly achieved through cross-coupling or other synthetic routes.

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. The strategy involves deprotonation of a C-H bond adjacent to a directing metalation group (DMG) using a strong base, typically an organolithium reagent, followed by quenching the resulting organometallic intermediate with an electrophile.

For this compound, several sites could potentially undergo metalation:

N-H of the Pyrazole Ring: The proton on the pyrazole nitrogen is the most acidic and would be abstracted first by a strong base. This can be used to introduce substituents at the N1 position.

C-H Bonds: The amino group at C3 could potentially direct metalation to the C4 position. However, the presence of the adjacent pyridine nitrogen complicates this.

In related pyrazolo[3,4-c]pyridine systems, vectorial functionalization has been achieved through controlled metalation, demonstrating the feasibility of this approach for the broader class of pyrazolopyridines. researchgate.net The choice of base and reaction conditions is critical to control the site of metalation and avoid undesired side reactions. While specific examples for this compound are not extensively documented, the principles of directed metalation on related nitrogen heterocycles suggest it is a viable, albeit complex, strategy for its selective functionalization. researchgate.net

Modifications at the Amino Group (e.g., Acylation, Alkylation)

The 3-amino group of this compound is a key functional handle for introducing structural diversity. It can readily undergo common reactions such as acylation and alkylation.

Acylation: The reaction of the primary amino group with acylating agents like acyl chlorides or anhydrides yields the corresponding amides. This transformation is often straightforward and can be used to introduce a wide variety of substituents. For example, treating aminopyrazoles with benzoyl chlorides in a suitable solvent like dichloromethane (B109758) (DCM) leads to the formation of N-benzoyl derivatives. beilstein-journals.org This reaction can influence the electronic properties and biological activity of the parent molecule.

Alkylation: While direct N-alkylation of the amino group can be challenging to control and may lead to mixtures of mono- and di-alkylated products, it is a possible transformation. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred.

These modifications are fundamental in medicinal chemistry for exploring structure-activity relationships. For instance, in related pyrazolo[3,4-b]pyridine series, modifications at the amino position have been explored for developing compounds with specific biological targets. researchgate.net

Control of Regioselectivity and Stereochemistry in Complex Syntheses

The synthesis of substituted pyrazolo[3,4-b]pyridines often involves the condensation of a pyrazole precursor with a 1,3-dielectrophile, or vice versa. mdpi.com Controlling regioselectivity is a major challenge, especially when using unsymmetrical starting materials. nih.gov

For example, in the widely used Friedländer-type synthesis, the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound can lead to two possible regioisomers. mdpi.com The outcome is determined by the relative electrophilicity of the two carbonyl groups. A significant difference in their reactivity can lead to high regioselectivity, whereas similar reactivity results in a mixture of products. mdpi.comnih.gov

Another common route is the Gould-Jacobs reaction, which utilizes a 3-aminopyrazole (B16455) and diethyl 2-(ethoxymethylene)malonate. This pathway often yields 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be subsequently converted to 4-chloro derivatives using reagents like POCl₃. mdpi.comnih.gov Since the biselectrophile in this case is symmetrical with respect to the key reacting groups, it avoids regioselectivity issues during the initial cyclization. nih.gov

Stereochemistry becomes a consideration when chiral centers are introduced into the molecule, for example, through the addition of chiral side chains or by asymmetric synthesis. However, for the core synthesis of the achiral this compound scaffold, the primary focus is on controlling the regiochemistry of substitution.

Development of High-Yield and Scalable Synthetic Processes

The transition from laboratory-scale synthesis to large-scale industrial production requires the development of robust, high-yield, and scalable processes. For heterocyclic compounds like this compound, which are often key intermediates in pharmaceutical manufacturing, process optimization is critical. google.com

Challenges in scaling up can include poor reproducibility, the need for large quantities of expensive or hazardous reagents, and difficult purification procedures. google.com Research has focused on developing more efficient synthetic routes that are amenable to large-scale production. This includes the use of solvent-free reaction conditions or employing microwave-assisted synthesis to drastically reduce reaction times and improve yields. researchgate.netbeilstein-journals.org

Optimization of Reaction Conditions (e.g., Temperature, Solvent Selection)

Optimizing reaction conditions is fundamental to achieving high yields and purity while ensuring the process is efficient and cost-effective. Key parameters include temperature, solvent, catalyst system, and choice of base.

Temperature: Reaction temperature has a significant impact on both reaction rate and selectivity. While higher temperatures can accelerate reactions, they can also lead to the formation of undesired byproducts. Microwave-assisted heating has emerged as a valuable tool, allowing for rapid and uniform heating to high temperatures, which can significantly shorten reaction times, particularly in cross-coupling reactions. rsc.orgbeilstein-journals.org

Catalyst and Base Optimization: In cross-coupling reactions, the combination of the palladium precursor, ligand, and base is crucial. For scalable processes, minimizing the catalyst loading (often measured in mol % or ppm) is a key goal to reduce costs. acs.org Screening different ligands and bases is often necessary to find the optimal conditions for a specific substrate, balancing reactivity with catalyst stability and cost. beilstein-journals.orgacs.org

Table 2: Factors in Reaction Optimization

Parameter Considerations Example Application Reference
Temperature Reaction rate vs. byproduct formation; use of microwave irradiation for efficiency. Microwave-assisted Buchwald-Hartwig amination to reduce reaction times. beilstein-journals.org
Solvent Reagent solubility, catalyst stability, ease of removal. Dioxane/water or t-BuOH/water for Suzuki and Buchwald-Hartwig reactions. nih.gov
Catalyst System Activity, stability, cost, and catalyst loading (mol %). Use of highly active dialkylbiaryl phosphine ligands to enable low catalyst loadings. nih.govacs.org
Base Strength, solubility, and compatibility with functional groups. K₂CO₃, K₃PO₄, or KOt-Bu are common choices for cross-coupling reactions. researchgate.netbeilstein-journals.org

Application of Catalysis in Synthesis (e.g., Copper, Palladium Catalysts)

Catalysis, particularly using transition metals like copper and palladium, has revolutionized the synthesis of complex heterocyclic compounds, including pyrazolo[3,4-b]pyridines. These catalysts facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, often under mild reaction conditions.

Palladium Catalysis:

Palladium catalysts are renowned for their versatility in cross-coupling reactions, which are instrumental in building the pyrazolo[3,4-b]pyridine core and in its subsequent functionalization. A key strategy for synthesizing substituted pyrazolo[3,4-b]pyridines involves the intramolecular cyclization of appropriately substituted pyrazoles. For instance, the palladium-catalyzed direct arylation of 5-chloropyrazoles has been demonstrated as a method to selectively introduce aryl groups, which could be a step in a multi-step synthesis of the target compound. nih.gov

Another relevant palladium-catalyzed reaction is the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds. This reaction could be hypothetically applied to a precursor like 3,5-dichloro-1H-pyrazolo[3,4-b]pyridine to selectively introduce an amino group at the 3-position. Research on the functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridines has showcased the utility of palladium-catalyzed Buchwald-Hartwig amination at the C-5 position, a strategy that is transferable to the [3,4-b] isomer. clockss.org

A general procedure for the palladium-catalyzed synthesis of a 4,5-diarylated pyrazole derivative from 5-chloro-1,3-dimethylpyrazole involves sequential catalytic C4 arylation, dechlorination, and catalytic C5 arylation, highlighting the fine control achievable with palladium catalysis. nih.gov

Copper Catalysis:

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of pyrazolo[3,4-b]pyridines. Copper-catalyzed reactions are particularly useful for C-N and C-O bond formation. A notable application is the copper-catalyzed tandem reaction of 5-(2-bromoaryl)-1H-pyrazoles with carbonyl compounds and aqueous ammonia (B1221849) to construct the pyrazolo[1,5-c]quinazoline (B1257617) skeleton, a related fused heterocyclic system. nih.gov This type of multi-component reaction demonstrates the potential of copper catalysis in building complex heterocyclic frameworks from simple precursors.

In the context of synthesizing amino-substituted pyrazolo[3,4-b]pyridines, copper-catalyzed intramolecular C-N cross-coupling of primary allylamines has been successfully employed to prepare substituted pyrazolo[4,3-b]pyridines. nih.gov This methodology could be conceptually applied to a suitably designed precursor to form the aminopyrazolo[3,4-b]pyridine core.

The following table summarizes representative catalytic conditions for the synthesis of related pyrazolo[3,4-b]pyridine derivatives, which could inform the development of a synthesis for this compound.

CatalystReactantsProductConditionsYield (%)Reference
Pd(OAc)₂ 5-Chloro-1,3-dimethylpyrazole, Aryl bromide4-Aryl-5-chloro-1,3-dimethylpyrazoleK₂CO₃, DMA, 130 °CHigh nih.gov
CuI 5-(2-Bromoaryl)-1H-pyrazole, Aldehyde, NH₃·H₂OPyrazolo[1,5-c]quinazolineDioxane, 110 °C, airGood nih.gov
ZrCl₄ 5-Amino-1-phenylpyrazole, α,β-Unsaturated ketone4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridineEtOH/DMF, 95 °C13-28 mdpi.com
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ Aldehyde, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(Cyanoacetyl)indoleSubstituted pyrazolo[3,4-b]pyridineSolvent-free, 100 °CHigh nih.govresearchgate.net

Table 1: Examples of Catalytic Syntheses of Pyrazolo[3,4-b]pyridine Derivatives

Continuous Flow Chemistry Approaches

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering advantages such as enhanced safety, improved reaction control, higher yields, and easier scalability compared to traditional batch processes. The application of flow chemistry to the synthesis of heterocyclic compounds, including pyrazolo[3,4-b]pyridines, is a growing area of interest.

A hypothetical continuous flow process for the synthesis of the target compound could involve the following steps:

Formation of a key intermediate: A substituted pyrazole could be synthesized in a flow reactor, allowing for precise control over reaction temperature and residence time.

Cyclization to form the pyrazolo[3,4-b]pyridine core: The cyclization reaction, potentially catalyzed by a heterogeneous catalyst packed into a column reactor, could be performed in flow. This would allow for easy separation of the catalyst from the product stream.

Functionalization: Subsequent functionalization steps, such as amination or other substitutions, could be carried out in-line in subsequent reactor modules.

The benefits of such a continuous process would include reduced reaction times, improved product consistency, and the ability to safely handle potentially unstable intermediates.

The following table outlines a conceptual framework for the continuous flow synthesis of a pyrazolo[3,4-b]pyridine derivative, based on established flow chemistry principles.

Flow Reactor ModuleReactionKey ParametersAdvantages
Module 1: Precursor Synthesis Formation of a substituted 5-aminopyrazoleTemperature, Residence Time, StoichiometryPrecise control, rapid optimization
Module 2: Cyclization Annulation of the pyridine ringCatalyst Bed Temperature, Flow RateEfficient heat transfer, catalyst recycling
Module 3: Functionalization Introduction of chloro and amino groupsReagent Mixing, QuenchingIn-line purification, handling of hazardous reagents

Table 2: Conceptual Continuous Flow Synthesis of a Substituted Pyrazolo[3,4-b]pyridin-3-amine

Structure Activity Relationship Sar and Pharmacophore Elucidation

Identification of Key Structural Determinants for Biological Interactions

The biological activity of pyrazolo[3,4-b]pyridine derivatives is profoundly influenced by specific structural features that dictate their interaction with target proteins, such as kinases. A critical determinant is the hydrogen bonding capability of the pyrazole (B372694) ring. The nitrogen atom (N-1) and the adjacent NH group can act as crucial hydrogen bond donors, anchoring the molecule within the hinge region of a kinase's ATP-binding site. nih.gov For instance, in the development of TANK-binding kinase 1 (TBK1) inhibitors, the N and NH of the pyrazole moiety were found to form two essential hydrogen bonds with the hinge region residues Glu87 and Cys89. nih.gov

The 3-amino group is another key structural feature, often participating in vital hydrogen bonding interactions with the target protein. Its presence and orientation are fundamental for the affinity and specificity of the compound. Molecular docking studies of various derivatives consistently highlight the role of this amino group in forming stable complexes with biological targets. The combination of the pyrazole's hinge-binding capacity and the C-3 amino group's interactions establishes a foundational pharmacophore for many biological activities.

Systematic Variation of Substituents and Their Impact on Potency and Selectivity

Systematic modification of substituents around the 5-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine core is a cornerstone of medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

The chlorine atom at the C-5 position plays a significant role in modulating the electronic and physicochemical properties of the scaffold. As an electron-withdrawing group, the 5-chloro substituent influences the electron density of the entire ring system, which can affect the pKa of the molecule and its binding interactions. This halogen atom can also engage in halogen bonding, a non-covalent interaction that can contribute to the binding affinity at the target site. Furthermore, the presence of the chloro group can influence the molecule's metabolic stability and membrane permeability. In many derivatives, this substituent is crucial for achieving high potency against specific biological targets. nih.gov For example, in a series of pyrazolo[3,4-c]pyridine derivatives, halogenation at the 5-position was a key step in their synthesis and functionalization for biological testing. researchgate.net

Substitutions on the pyrazole ring are critical for tuning the compound's activity and drug-like properties.

N-1 Position: The N-1 position of the pyrazole ring is frequently substituted to enhance metabolic stability and modulate binding affinity. Alkylation, such as the introduction of a methyl group, can prevent N-dealkylation and potential formation of reactive metabolites, thereby improving the pharmacokinetic profile. In the context of TBK1 inhibitors, while the unsubstituted NH is crucial for hinge binding, strategic substitution at N-1 with various groups has been explored to optimize interactions in other regions of the binding pocket. nih.gov

C-3 Position: The 3-amino group is a primary point of interaction and a key site for modification. nih.gov While the amino group itself is often essential for hydrogen bonding, its derivatization into amides or its replacement with other functional groups can lead to significant changes in activity and selectivity. nih.gov For example, in the development of CB1 cannabinoid receptor antagonists, the bioisosteric replacement of a pyrazole C-3 carboxamide was a key strategy. rsc.org

The following table summarizes the impact of substitutions on the pyrazole ring on the inhibition of TANK-binding kinase 1 (TBK1).

CompoundN-1 SubstituentC-3 SubstituentTBK1 Inhibition IC₅₀ (nM)
15aH-NH₂Hit (83% inhibition @ 10 µM)
15yHModified Amine0.2

C-4 Position: The C-4 position is often a key vector for introducing diversity. Substitution at this position can significantly impact potency and selectivity. For instance, in a series of antimalarial agents, the introduction of various anilino groups at the C-4 position of a 4-chloro-1H-pyrazolo[3,4-b]pyridine core led to compounds with promising activity. researchgate.net

C-6 Position: Substituents at the C-6 position can influence metabolic stability and introduce steric bulk, which can be optimized to fit specific pockets in the target protein. For example, the introduction of a cyclopropyl (B3062369) group at C-6 was shown to enhance metabolic stability and introduce favorable steric and electronic effects. In another study on pyrazolo[3,4-b]pyridines, the presence of a methyl group at C-6 was a common feature among synthesized derivatives. mdpi.com

The table below illustrates the effect of pyridine (B92270) ring substitutions on Tropomyosin receptor kinase A (TRKA) inhibition.

CompoundPyridine Ring SubstituentTRKA Inhibition IC₅₀ (µM)
B04-Potent
C033-hydroxypiperidinyl at meta-position of benzene (B151609) ring attached to scaffold0.056
C09Modified substituent0.057
C10Modified substituent0.026

Scaffold Hopping and Bioisosteric Replacement Studies Leading to Novel Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel core structures with improved properties. The pyrazolo[3,4-b]pyridine scaffold has been successfully identified and optimized using these approaches.

Scaffold Hopping: This strategy involves replacing a central molecular scaffold with a different one while retaining the original orientation of key functional groups. In one study, a shape-based scaffold hopping approach was used to convert a pyrimidine-based inhibitor into a pyrazole-containing compound, N-(1H-pyrazol-3-yl)pyridin-2-amine, which acted as a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK). nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives were developed as Tropomyosin receptor kinase (TRK) inhibitors through a scaffold hopping strategy. nih.gov

Bioisosteric Replacement: This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. The development of a potent mGlu4 positive allosteric modulator, VU0418506, involved the bioisosteric replacement of a common picolinamide (B142947) core with the novel pyrazolo[4,3-b]pyridine head group, an isomer of the [3,4-b] system. nih.gov This demonstrates the utility of pyrazolopyridine systems as effective bioisosteres for other heterocyclic amides. nih.gov

Design Principles for Modulating Physicochemical Properties Relevant to Biological Activity

The design of biologically active this compound derivatives is guided by several key principles aimed at optimizing their physicochemical properties for better efficacy and pharmacokinetics.

Modulation of Electronics: The use of halogen atoms, such as the 5-chloro group, is a fundamental strategy to modulate the electron distribution across the heterocyclic system, which in turn affects binding affinity and pKa.

Enhancement of Metabolic Stability: N-alkylation (e.g., methylation at N-1) is a common tactic to block metabolic attack and improve the compound's half-life. Introducing sterically shielded groups, like a cyclopropyl moiety at C-6, can also enhance metabolic stability.

Targeted Hydrogen Bonding: The core scaffold, with its pyrazole NH and C-3 amine, is designed to form specific hydrogen bonds with the hinge region of kinases, a critical interaction for potent inhibition. nih.gov

Solubility and Permeability Tuning: Modifications at the C-4 and C-6 positions, which often point towards the solvent-exposed region of a binding pocket, are used to introduce polar or lipophilic groups to balance solubility and cell permeability.

Exploitation of Bioisosterism: Replacing functionalities like carboxamides with bioisosteric rings such as oxadiazoles (B1248032) or employing the entire pyrazolopyridine scaffold as a bioisostere for other cores can lead to improved potency, selectivity, and drug-like properties. rsc.orgnih.govnih.gov

Molecular Mechanisms of Action and Biological Target Interactions

Inhibition Profiles of Protein Kinases

Derivatives of the 1H-pyrazolo[3,4-b]pyridine structure have demonstrated inhibitory activity against a range of protein kinases implicated in diseases such as cancer.

The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases crucial for neuronal development and function. nih.gov Their aberrant activation is linked to various cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold is a key component in the development of TRK inhibitors. The primary target within this family for these compounds is often TRKA. Inhibition of TRKA disrupts downstream signaling pathways like the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which can lead to reduced cell proliferation in cancer cells.

Research into derivatives of the pyrazolopyrimidine scaffold has yielded compounds with significant potency. For instance, a series of 5-azabicyclohexane-substituted pyrazolopyrimidines demonstrated potent inhibition of TRK fusion mutations, with one compound showing IC50 values in the low nanomolar range against TRKA, TRKB, and TRKC. nih.gov

Inhibitory Activity of a Pyrazolopyrimidine Derivative Against TRK Kinases

Kinase IC50 (nM)
TRKA 3 nih.gov
TRKB 14 nih.gov
TRKC 1 nih.gov

This table displays the inhibitory concentration (IC50) of a specific pyrazolopyrimidine derivative against members of the Tropomyosin Receptor Kinase (TRK) family.

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or rearranged, can become a potent oncogenic driver, particularly in non-small-cell lung cancer (NSCLC). nih.govsemanticscholar.org A significant challenge in treating ALK-positive cancers is the emergence of resistance mutations, such as the ALK-L1196M "gatekeeper" mutation, which confers resistance to inhibitors like crizotinib. nih.govsemanticscholar.org

Structure-activity relationship (SAR) studies on the 1H-pyrazolo[3,4-b]pyridine scaffold have led to the discovery of novel derivatives capable of overcoming this resistance. nih.govsemanticscholar.org One such derivative, compound 10g , demonstrated exceptional enzymatic activity against both wild-type (wt) ALK and the resistant ALK-L1196M mutant. nih.govsemanticscholar.org This compound also showed potent inhibition of ROS1, another relevant kinase in cancer. nih.govsemanticscholar.org Molecular docking studies revealed that this derivative engages in favorable interactions within the kinase domain of ALK-L1196M, including hydrogen bonding with key residues like K1150 and E1210. nih.gov

Inhibitory Activity of Derivative 10g Against ALK and ROS1 Kinases

Kinase Target IC50 (nM)
ALK-wt <0.5 nih.govsemanticscholar.org
ALK-L1196M <0.5 nih.govsemanticscholar.org
ROS1 <0.5 nih.govsemanticscholar.org

This table shows the potent inhibitory activity of a 1H-pyrazolo[3,4-b]pyridine derivative, compound 10g, against wild-type and mutant ALK, as well as ROS1.

The DYRK family of serine/threonine kinases, particularly DYRK1A and DYRK1B, are involved in regulating various cellular processes, including cell cycle control and differentiation. acs.orgnih.gov Overactivity of DYRK1A has been linked to the pathology of Down's syndrome and has been identified as a potential therapeutic target in oncology. acs.orgnih.gov

While direct inhibition data for 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine against DYRK1A/1B is not specified, the broader class of heterocyclic compounds is under investigation. nih.gov DYRK1A inhibitors often act by competing with ATP for the binding site in the kinase's catalytic domain. nih.gov The development of selective inhibitors for DYRK1A is an active area of research, aiming to provide tool compounds to explore the therapeutic potential of targeting this kinase. acs.org

The Fibroblast Growth Factor Receptor (FGFR) family consists of four highly conserved transmembrane tyrosine kinase receptors (FGFR1–4) that regulate cell proliferation, survival, and migration. nih.gov Dysregulation of FGFR signaling is a known factor in the progression of various cancers, making these receptors attractive therapeutic targets. nih.govnih.gov

A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been developed as potent and selective FGFR kinase inhibitors. nih.gov Through a strategy of scaffold hopping, researchers have created compounds with high potency. For example, the addition of two chlorine atoms to a dimethoxyphenyl ring attached to the pyrazolopyridine core resulted in compound 4a , which exhibited high enzymatic and cellular activity against FGFR1 and a remarkable 1200-fold selectivity for FGFR1 over VEGFR2. nih.gov The 1H-pyrazolo[3,4-b]pyridine moiety was found to be crucial for this high potency. nih.gov

Inhibitory Profile of FGFR Inhibitor Derivative 4a

Kinase Target Enzymatic IC50 (nM) Cellular IC50 (nM)
FGFR1 0.3 nih.gov 1.7 nih.gov
VEGFR2 365.9 nih.gov Not Determined

This table presents the in vitro enzymatic and cellular inhibitory concentrations (IC50) of compound 4a, a 1H-pyrazolo[3,4-b]pyridine derivative, against FGFR1 and its selectivity over VEGFR2.

Mitogen-activated protein kinase kinase 4 (MKK4), also known as MEK4, is a dual-specificity protein kinase that plays a critical role in hepatocyte regeneration and has been identified as a druggable target for liver diseases. researchgate.netnih.govelsevierpure.com

Starting from an existing BRAF inhibitor, vemurafenib, which showed off-target affinity for MKK4, a scaffold-hopping approach was used to replace the core heterocycle with a 1H-pyrazolo[3,4-b]pyridine structure. researchgate.netnih.gov This led to the development of compounds with high affinity for MKK4 in the low nanomolar range. researchgate.net Further optimization resulted in preclinical candidates like HRX-0215 and HRX-0233 , which showed potent inhibition of human MKK4 and good oral bioavailability. bioworld.com Another potent analog, LN-3118 , also demonstrated significant MKK4 inhibition. bioworld.com

Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives Against MKK4

Compound IC50 (nM)
HRX-0215 31 bioworld.com
HRX-0233 56 bioworld.com
LN-3118 205 bioworld.com

This table displays the inhibitory concentrations (IC50) of several MKK4 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold.

The Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2) are activated by the ERK and p38 MAPK pathways in response to cellular stress and stimuli. nih.gov A key substrate of MNK1/2 is the eukaryotic initiation factor 4E (eIF4E), and phosphorylation of eIF4E is linked to the regulation of cap-dependent translation. nih.govwjgnet.com

While specific inhibitors for MNK1 have been developed using other heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidine, detailed research specifically linking the this compound scaffold to MNK1/2 inhibition is less prominent. sigmaaldrich.com However, the study of MNK inhibitors is an important area for understanding cellular signaling and its role in disease. wjgnet.comsigmaaldrich.com

Detailed Binding Site Analysis (e.g., ATP-binding site interactions)

A primary mechanism of action for many pyrazolo[3,4-b]pyridine derivatives is the inhibition of protein kinases. This is achieved by the compound binding to the ATP-binding site of the kinase, which competitively blocks the phosphorylation of downstream substrate proteins. This inhibition disrupts signaling pathways crucial for cell proliferation and survival.

Molecular docking and structural studies have elucidated specific interactions that stabilize the binding of these compounds within the kinase domain. The pyrazolo[3,4-b]pyridine scaffold is particularly effective due to its structural features. The pyrazole (B372694) portion of the molecule frequently serves as a hydrogen bond center, while the pyridine (B92270) ring can engage in π–π stacking interactions with aromatic residues in the binding pocket, such as phenylalanine. nih.gov

Detailed analyses of different pyrazolo[3,4-b]pyridine analogues bound to various kinases have identified key interactions:

Hydrogen Bonding: The solid-state structure of an analogue bound to Cyclin-Dependent Kinase 2 (CDK2) shows that the inhibitor occupies the same space as the purine (B94841) of ATP and forms critical hydrogen bonds with the backbone of Leu83. nih.govnih.gov In studies on Anaplastic Lymphoma Kinase (ALK), derivatives were found to form hydrogen bonds with residues K1150 and E1210. nih.gov

π–π Stacking: The pyridine component of the scaffold is thought to have a π–π stacking interaction with Phe589 in the binding site of Tropomyosin Receptor Kinases (TRKs). nih.gov

These interactions anchor the inhibitor within the ATP-binding pocket, leading to potent and often selective kinase inhibition.

Interactive Table: Binding Interactions of Pyrazolo[3,4-b]pyridine Derivatives with Kinases

Kinase TargetInteracting Residue(s)Type of InteractionReference
Cyclin-Dependent Kinase 2 (CDK2)Leu83Hydrogen Bond nih.gov, nih.gov
Tropomyosin Receptor Kinase A (TRKA)Phe589π–π Stacking nih.gov
Anaplastic Lymphoma Kinase (ALK)K1150, E1210Hydrogen Bond nih.gov

Modulation of Cellular Signaling Pathways

By interacting with upstream targets like receptor tyrosine kinases, this compound and its analogues can profoundly influence major downstream cellular signaling pathways that regulate cell fate.

The Ras/Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival. nih.govresearchgate.net The activation of receptor tyrosine kinases, such as the TRK family, directly triggers this pathway. nih.gov Consequently, by inhibiting TRK activity, pyrazolo[3,4-b]pyridine-based inhibitors can effectively modulate and suppress the Ras/Erk signaling cascade. nih.gov The ERK/MAPK pathway is activated in over 30% of human cancers, making it a critical target. researchgate.net While inhibitors targeting upstream components like BRAF and MEK have been developed, acquired resistance often involves reactivation of the pathway, leading to significant interest in downstream inhibitors, including those targeting ERK itself. researchgate.net

In addition to the Ras/Erk pathway, the activation of TRKs also phosphorylates and initiates the Phospholipase C-gamma (PLC-γ) signaling pathway. nih.gov PLC-γ is an enzyme that, once activated, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C. Therefore, the inhibition of TRK by pyrazolo[3,4-b]pyridine derivatives also leads to the downstream modulation of the PLC-γ pathway. nih.gov

Phosphoinositide 3-kinase (PI3K)/Akt Pathway Modulation

While direct studies specifically detailing the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway by this compound are not extensively available, the broader class of pyrazolo[3,4-b]pyridine derivatives has been a focus of research for their potential as kinase inhibitors. The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been designed and synthesized to target various kinases, and the structural features of this compound make it a valuable starting point for the development of kinase inhibitors. The core structure can be modified to enhance potency and selectivity for specific kinases within the PI3K/Akt pathway. The exploration of these derivatives is an active area of research in the quest for novel cancer therapeutics.

Mechanisms of Antiproliferative Activity against Cancer Cell Lines (In Vitro Studies)

A significant body of research has been dedicated to the synthesis and evaluation of novel pyrazolo[3,4-b]pyridine derivatives for their antiproliferative activity against various human cancer cell lines. These in vitro studies have demonstrated that compounds derived from the this compound scaffold can exhibit moderate to potent cytotoxic effects.

The antiproliferative activity of these compounds has been tested against a range of cancer cell lines, including:

HepG2 (hepatocellular carcinoma)

HCT-116 (colon carcinoma)

MCF-7 (breast cancer)

A549 (non-small cell lung cancer)

Studies have shown that modifications to the pyrazolo[3,4-b]pyridine core structure can significantly influence the antiproliferative potency. For instance, the introduction of different aryl groups at the N1 position of the pyrazole ring has been a common strategy to enhance activity. The specific nature and substitution pattern of these aryl groups play a crucial role in determining the cytotoxic efficacy against different cancer cell lines.

The mechanism of action for the most promising compounds often involves the induction of apoptosis and inhibition of cell cycle progression. These findings highlight the potential of pyrazolo[3,4-b]pyridine derivatives as a source for the development of new anticancer agents.

Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives

Cancer Cell Line Type of Cancer Reference
HepG2 Hepatocellular Carcinoma
HCT-116 Colon Carcinoma
MCF-7 Breast Cancer
A549 Non-small Cell Lung Cancer

Anti-Infective Modalities (e.g., Antibacterial, Antimicrobial, Antitubercular Activity)

In addition to their antiproliferative properties, derivatives of this compound have been investigated for their potential as anti-infective agents. These studies have explored their activity against a range of pathogenic microorganisms, including bacteria and mycobacteria.

Antitubercular Activity:

Several novel series of pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized with the aim of developing new antitubercular agents. These compounds have been evaluated in vitro for their activity against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis.

The results of these studies have been promising, with several derivatives displaying significant antitubercular activity. For example, specific compounds with 4-fluorophenyl and 4-chlorophenyl substitutions have shown potent minimum inhibitory concentrations (MICs). The structure-activity relationship studies have emphasized the importance of the substituent at the N1 position of the pyrazole ring for antitubercular efficacy. To ensure the selectivity of these compounds, their cytotoxic effects on mammalian cell lines, such as Vero cells, have also been assessed.

Antibacterial and Antimicrobial Activity:

The broader antimicrobial potential of pyrazolo[3,4-b]pyridine derivatives has also been a subject of investigation. The newly synthesized compounds have been tested against a panel of pathogenic strains, including:

Gram-positive bacteria: Staphylococcus aureus and Bacillus subtilis

Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa

Fungi: Candida albicans and Aspergillus niger

Some of these compounds have exhibited good antimicrobial activity, with MIC values comparable to standard drugs like ampicillin, gentamicin, and clotrimazole. These findings suggest that the pyrazolo[3,4-b]pyridine scaffold is a versatile platform for the development of a wide range of anti-infective agents.

Antimicrobial Spectrum of Pyrazolo[3,4-b]pyridine Derivatives

Microorganism Type Reference
Staphylococcus aureus Gram-positive Bacteria
Bacillus subtilis Gram-positive Bacteria
Escherichia coli Gram-negative Bacteria
Pseudomonas aeruginosa Gram-negative Bacteria
Candida albicans Fungus
Aspergillus niger Fungus
Mycobacterium tuberculosis H37Rv Mycobacteria

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the pyrazolo[3,4-b]pyridine class, docking studies have been instrumental in elucidating binding modes within the active sites of various protein kinases and other targets.

Detailed research findings indicate that derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold are potent inhibitors of several kinases, and docking simulations have provided critical insights into their mechanism of action. For instance, in studies targeting TANK-binding kinase 1 (TBK1), a key regulator in innate immunity pathways, docking revealed that the pyrazolo[3,4-b]pyridine core effectively mimics the binding of known inhibitors. tandfonline.comnih.govnih.gov The simulations showed that the scaffold orients within the ATP-binding site, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues. tandfonline.comnih.govnih.gov

Similarly, computational analyses of pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin receptor kinase A (TRKA), a target in cancer therapy, have successfully mapped their interactions. One study identified a lead compound, L5, that formed five conventional hydrogen bonds with residues Glu546, Met620, Lys627, and Lys572. nih.gov The pyrazolo[3,4-b]pyridine moiety itself established additional carbon-hydrogen bonds with Gly623, Glu618, and Asp703, anchoring the inhibitor firmly in the binding pocket. nih.gov Other docking studies on this scaffold have successfully predicted binding interactions with targets such as PIM-1 kinase and the TASK-3 potassium channel. mdpi.comnih.gov These models are essential for understanding structure-activity relationships (SAR) and for rationally designing modifications to the core structure to improve affinity and selectivity. nih.gov

Table 1: Examples of Molecular Docking Studies on Pyrazolo[3,4-b]pyridine Derivatives

Target ProteinKey Interacting ResiduesType of Interactions NotedReference
Tropomyosin receptor kinase A (TRKA)Glu546, Met620, Lys627, Lys572, Gly623Conventional Hydrogen Bonds, Carbon-Hydrogen Bonds nih.gov
TANK-binding kinase 1 (TBK1)Val21, Ala34, Lys38, Val71, Met96, Asp157Hydrogen Bonds, Hydrophobic Interactions tandfonline.com
PIM-1 KinaseGlu121, Leu120, Lys67Hydrogen Bonds nih.gov
TASK-3 ChannelSelectivity Filter RegionBinding within the central cavity mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds, thereby prioritizing synthesis and testing efforts.

2D QSAR Approaches

Two-dimensional QSAR (2D-QSAR) models utilize descriptors calculated from the 2D representation of a molecule. These descriptors can include physicochemical properties (e.g., molecular weight, logP, molar refractivity) and topological indices that describe molecular size, shape, and branching. While specific 2D-QSAR studies on 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine were not prominently detailed in the reviewed literature, the general methodology involves building a regression model (e.g., multiple linear regression, partial least squares) that links these descriptors to the observed biological activity (e.g., IC₅₀ values) of a series of related compounds. Such models are valuable for initial screening and understanding which general properties influence potency.

3D QSAR Methodologies

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed picture by considering the 3D structure of molecules and their interaction fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models.

A notable 3D-QSAR study was conducted on a series of 4-aminopyrazolo[3,4-b]pyridines that act as antagonists for the A1 adenosine (B11128) receptor. nih.gov This study generated a robust 3D-QSAR model to rationalize the structure-affinity relationships among the synthesized compounds. nih.gov In a similar vein, a comprehensive study on the related pyrazolo[3,4-d]pyrimidine scaffold against TgCDPK1 and Src kinases developed highly predictive CoMFA models. rsc.org These models achieved excellent statistical validation, with a high squared correlation coefficient (R²) and predictive R² (Rpred²), indicating their reliability. The resulting 3D contour maps from the CoMFA analysis highlighted specific regions around the scaffold where steric bulk or electrostatic properties (positive or negative) would either enhance or diminish biological activity, providing a clear roadmap for designing more potent and selective inhibitors. rsc.org

Table 2: Example of 3D-QSAR Model Validation for Pyrazolopyrimidine-based Kinase Inhibitors

TargetQSAR Methodq² (Cross-validated R²)R² (Non-cross-validated R²)Rpred² (Predictive R²)Reference
TgCDPK1CoMFA0.6660.9680.745 rsc.org
SrcCoMFA0.5810.9700.635 rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For heterocyclic systems like pyrazolo[3,4-b]pyridines, DFT calculations provide fundamental insights that are not accessible through classical molecular mechanics methods.

Studies on related pyrazolo[3,4-b]hydroquinoline systems have employed DFT calculations, typically using the B3LYP method with a 6-311++G(d,p) basis set, to understand their photochemical properties. nih.gov Such calculations are used to determine key electronic parameters including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. Furthermore, DFT is used to compute the Molecular Electrostatic Potential (MEP), which maps regions of positive and negative electrostatic potential onto the molecule, identifying likely sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis is another DFT-based technique used to study charge distribution and intramolecular interactions, providing a deeper understanding of the electronic effects of substituents like the chlorine atom and amine group on the pyrazolopyridine core. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are applied to ligand-protein complexes, previously identified through docking, to assess their stability and dynamic behavior.

For the pyrazolo[3,4-b]pyridine scaffold, MD simulations have been used to validate docking results and confirm the stability of the predicted binding poses. A study on TRKA inhibitors performed MD simulations that confirmed the robust and stable interactions between the pyrazolo[3,4-b]pyridine ligand and the target protein's active site over the simulation period. nih.gov Similarly, MD simulations were used to verify the binding modes of pyrazolopyrimidine inhibitors in both TgCDPK1 and Src kinases. rsc.org By analyzing the trajectory of the simulation, researchers can calculate binding free energies, observe conformational changes in the ligand or protein, and identify key stable interactions (like persistent hydrogen bonds) that are critical for potent inhibition.

Virtual Screening Techniques for Identification of Novel Scaffolds and Ligands

Virtual screening is an in silico technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Given the proven biological importance of the pyrazolo[3,4-b]pyridine core, it serves as an excellent starting point for virtual screening campaigns.

Both ligand-based and structure-based virtual screening approaches are applicable. In a ligand-based approach, a known active molecule like this compound would be used as a template to search for compounds with similar 2D or 3D features. In structure-based virtual screening, the 3D structure of the target protein's binding site is used to dock thousands or millions of compounds from a database. A prime example is a study that used the pyrazolo[3,4-b]pyridine scaffold to screen the ZINC database, leading to the identification of a novel hit ligand against TRKA with a favorable docking score and good binding affinity. nih.gov This demonstrates the power of virtual screening to rapidly explore vast chemical space and identify novel chemotypes for further development, expanding beyond the initial hit series. nih.gov

Computer-Aided Drug Design (CADD) Strategies for Lead Optimization

The application of computational tools in the lead optimization of compounds containing the this compound core, while not extensively detailed in publicly available literature for this specific molecule, can be understood through the broader context of CADD strategies applied to the pyrazolo[3,4-b]pyridine scaffold. Researchers have successfully employed a variety of in silico techniques to refine the potency, selectivity, and pharmacokinetic profiles of analogous compounds. These strategies are crucial for accelerating the drug discovery process and reducing the reliance on costly and time-consuming experimental screening.

Molecular Docking and Structure-Based Design

Molecular docking is a fundamental CADD technique that has been instrumental in the optimization of pyrazolo[3,4-b]pyridine derivatives. This method predicts the preferred orientation of a ligand when bound to a target protein, enabling the identification of key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges. For instance, in the development of inhibitors targeting various protein kinases, docking studies have been pivotal.

In a study focused on Tropomyosin receptor kinase A (TrkA) inhibitors, a series of pyrazolo[3,4-b]pyridine derivatives were analyzed using molecular docking. While the specific inclusion of this compound in this series is not explicitly stated, the findings offer valuable insights. The docking scores for the analyzed ligands ranged from -12.672 to -14.169 kcal/mol. The most potent compound in the series formed five conventional hydrogen bonds with key residues in the TrkA active site, including Glu546, Met620, Lys627, and Lys572. Furthermore, the pyrazolo[3,4-b]pyridine core itself was observed to establish three carbon-hydrogen bonds with Gly623, Glu618, and Asp703. This detailed understanding of the binding mode allows for the rational design of new analogs with improved affinity. For example, modifications to the scaffold could be made to enhance these hydrogen bonding interactions or to introduce new, favorable contacts with the protein.

Similarly, in the pursuit of novel Cyclin-Dependent Kinase 2 (CDK2) inhibitors, molecular docking simulations confirmed that pyrazolo[3,4-d]pyrimidine derivatives, a closely related scaffold, fit well into the CDK2 active site, primarily through hydrogen bonding with the backbone of Leu83. This interaction is a hallmark of many ATP-competitive kinase inhibitors and highlights the importance of the pyrazole (B372694) nitrogen atoms in forming critical hydrogen bonds.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful CADD strategy that has been applied to the pyrazolo[3,4-b]pyridine class of compounds. This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target.

In the aforementioned study on TrkA inhibitors, a pharmacophore hypothesis, designated ADRR_1, was generated. This model pinpointed the crucial features required for biological activity. Such a model is invaluable for virtual screening, a computational method used to search large databases of chemical compounds for molecules that match the pharmacophore and are therefore likely to be active. A virtual screening campaign using the ADRR_1 model on the ZINC database identified a hit compound, ZINC000013331109, which exhibited a favorable docking score of -10.775 kcal/mol and demonstrated good binding affinity with key amino acids in the TrkA active site. Importantly, this hit compound was predicted to adhere to Lipinski's Rule of Five, a set of guidelines used to evaluate the drug-likeness of a chemical compound.

Quantitative Structure-Activity Relationship (QSAR)

The following table summarizes the key CADD strategies and their application in the lead optimization of pyrazolo[3,4-b]pyridine derivatives, which can be extrapolated to guide the optimization of this compound.

CADD StrategyApplication in Pyrazolo[3,4-b]pyridine Lead OptimizationKey Findings and Insights
Molecular Docking Prediction of binding modes and affinities of derivatives in the active sites of target proteins like TrkA and CDK2.Docking scores for TrkA inhibitors ranged from -12.672 to -14.169 kcal/mol. Key interactions include hydrogen bonds with residues like Glu546, Met620, and Lys627 in TrkA, and Leu83 in CDK2.
Pharmacophore Modeling Development of 3D pharmacophore models (e.g., ADRR_1 for TrkA) to identify essential chemical features for biological activity.The generated pharmacophore models serve as effective tools for virtual screening of large compound libraries to identify novel hits.
Virtual Screening Identification of new potential inhibitors from chemical databases (e.g., ZINC database) based on pharmacophore matching and docking scores.A hit compound (ZINC000013331109) for TrkA was identified with a docking score of -10.775 kcal/mol and good predicted drug-like properties.

Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine". It provides detailed information about the chemical environment of each atom, enabling the unambiguous confirmation of the compound's complex heterocyclic structure.

One-Dimensional (¹H, ¹³C) NMR for Chemical Shift Assignments

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is the first step in the structural verification of "this compound".

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. For the pyrazolo[3,4-b]pyridine core, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region. The position of the chloro and amino substituents significantly affects the chemical shifts of the remaining protons. While specific experimental data for "this compound" is not widely published, data from analogous compounds, such as 5-Bromo-1H-pyrazolo[3,4-b]pyridine, show pyridine ring protons appearing as singlets at δ 8.21 and 8.65 ppm. growingscience.com The amino (-NH2) and pyrazole (B372694) (-NH) protons are expected to be observed as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the fused heterocyclic rings will have distinct chemical shifts. The carbon attached to the chlorine atom will be influenced by its electronegativity, and the carbon bearing the amino group will also show a characteristic shift. The remaining carbons of the pyridine and pyrazole rings will resonate at positions typical for aromatic and heteroaromatic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H47.5 - 8.0-
H68.0 - 8.5-
NH₂5.0 - 6.0 (broad)-
NH12.0 - 14.0 (broad)-
C3-150 - 155
C3a-115 - 120
C4-130 - 135
C5-145 - 150
C6-110 - 115
C7a-140 - 145

Note: The data in this table is predicted and may vary from experimental values.

Two-Dimensional (e.g., COSY, DEPT) NMR for Connectivity and Regioisomer Differentiation

Two-dimensional (2D) NMR techniques are crucial for confirming the precise connectivity of atoms and for differentiating between possible regioisomers, which is a common challenge in the synthesis of substituted heterocyclic systems. nih.gov

Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling between adjacent protons. For "this compound", this would help to confirm the positions of the protons on the pyridine ring relative to each other.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to distinguish between CH, CH₂, and CH₃ groups. This would be particularly useful in confirming the presence of the CH groups on the pyridine ring.

These 2D NMR methods, in conjunction with 1D NMR, provide a complete picture of the molecular structure, ensuring that the correct isomer has been synthesized.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of "this compound" and to gain insights into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition of the compound.

The predicted monoisotopic mass of "this compound" (C₆H₅ClN₄) is approximately 168.0203 Da. In an ESI-MS experiment, the compound would typically be observed as its protonated molecular ion [M+H]⁺ at m/z 169.0276. The presence of a chlorine atom would also result in a characteristic isotopic pattern, with a peak at [M+H+2]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak.

The fragmentation pattern in MS/MS analysis can provide further structural information. For pyrazolo[3,4-b]pyridines, common fragmentation pathways involve the loss of small molecules such as HCN. The fragmentation of the protonated molecule could involve the initial loss of ammonia (B1221849) or the cleavage of the pyrazole or pyridine ring.

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺169.0276
[M+Na]⁺191.0095
[M-H]⁻167.0129

Note: The m/z values are predicted and may differ slightly from experimental results.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its various structural features.

Key expected vibrational frequencies include:

N-H stretching: The amino (-NH₂) and pyrazole (-NH) groups would show stretching vibrations in the region of 3200-3500 cm⁻¹. The amino group may show two distinct bands corresponding to symmetric and asymmetric stretching.

C=N and C=C stretching: The stretching vibrations of the pyrazole and pyridine rings are expected in the 1400-1650 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond would exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

N-H bending: The bending vibrations of the N-H bonds are expected around 1600 cm⁻¹.

The FT-IR spectrum provides a unique fingerprint for the compound, which can be used for identification and to assess the presence of key functional groups.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of "this compound" and for monitoring the progress of its synthesis. Current time information in Winnipeg, CA. By using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from starting materials, by-products, and other impurities.

A typical HPLC analysis would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The retention time of the main peak corresponding to the product can be used for its identification, while the area of the peak is proportional to its concentration. Purity is typically assessed by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram. HPLC can also be used to monitor the disappearance of reactants and the formation of the product over time, allowing for the optimization of reaction conditions.

Broader Research Applications and Potential of the Chemical Compound Excluding Prohibited Content

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The utility of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine as a synthetic intermediate is primarily attributed to the reactivity of its chloro and amino substituents. The chlorine atom at the 5-position enhances the electrophilic character of the pyridine (B92270) ring, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides.

Furthermore, the 3-amino group acts as a typical aromatic amine, providing a handle for various transformations. cdnsciencepub.com It can be acylated, alkylated, or used in coupling reactions to build more complex molecular architectures. This dual reactivity makes this compound and its analogs crucial starting materials for constructing libraries of diverse compounds for screening in drug discovery and other applications. nih.govpharmint.net

The synthesis of various pyrazolo[3,4-b]pyridine derivatives often starts from aminopyrazoles, which undergo cyclization reactions to form the fused pyridine ring. nih.govmdpi.commdpi.com For instance, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a common strategy. mdpi.com The Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate, often yields 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines. nih.govpharmint.net

Exploration in Materials Science and Organic Electronics

While the primary focus of research on pyrazolo[3,4-b]pyridine derivatives has been in medicinal chemistry, their unique photophysical properties have opened avenues for their exploration in materials science. nih.gov Some derivatives of this scaffold have been investigated for their potential use in organic electronics and as building blocks for functional materials. The fused aromatic system of the pyrazolo[3,4-b]pyridine core can participate in π–π stacking interactions, a key feature for charge transport in organic semiconductors. nih.gov

Recent studies have highlighted that pyrazolo[3,4-b]pyridines can be used in the development of organic materials for applications such as chemosensors. nih.gov The fluorescence properties of some pyrazolo[3,4-b]quinoline derivatives, a closely related class of compounds, have been noted, suggesting potential applications in organic light-emitting diodes (OLEDs). uj.edu.pl Although specific research on this compound in this area is not extensively documented, the inherent properties of the pyrazolo[3,4-b]pyridine scaffold suggest that its derivatives are promising candidates for the development of novel organic electronic materials.

Contributions to Chemical Probe Development for Biological Systems

The development of chemical probes is essential for understanding complex biological processes. The pyrazolo[3,4-b]pyridine scaffold has shown promise in the design of such probes. For instance, novel pyrazolo[3,4-b]pyridines have been synthesized and shown to have a high affinity for β-amyloid plaques, which are implicated in Alzheimer's disease. mdpi.com These compounds exhibit interesting photophysical properties, and some have demonstrated selective binding to amyloid plaques in brain tissue samples, highlighting their potential as diagnostic probes for Alzheimer's disease. mdpi.com

While specific studies detailing the use of this compound as a chemical probe are limited, the general applicability of the pyrazolo[3,4-b]pyridine framework in this area is evident. The ability to functionalize the core structure at various positions allows for the attachment of reporter groups, such as fluorescent tags, making these compounds adaptable for use as probes to study biological macromolecules like proteins and nucleic acids.

Future Research Directions for Pyrazolo[3,4-b]pyridine Derivatives

The future of research on pyrazolo[3,4-b]pyridine derivatives, including those with a 3-amino substitution, is bright and multifaceted. Key areas of future investigation are likely to include:

Expansion of Synthetic Methodologies: The development of more efficient, green, and regioselective synthetic methods will continue to be a priority. nih.gov This includes the use of novel catalysts, such as nano-magnetic metal-organic frameworks, and multicomponent reactions to streamline the synthesis of complex derivatives. nih.gov

Exploration of New Biological Targets: While much of the focus has been on kinase inhibition, future research will likely explore the activity of these compounds against a wider range of biological targets. researchgate.netnih.gov This could lead to the discovery of new therapeutic agents for various diseases.

Advanced Materials Development: A deeper investigation into the photophysical and electronic properties of pyrazolo[3,4-b]pyridine derivatives could lead to their application in advanced materials, such as organic photovoltaics, field-effect transistors, and sensors. nih.gov

Chemical Biology and Probe Development: The design and synthesis of more sophisticated chemical probes based on the pyrazolo[3,4-b]pyridine scaffold will aid in the elucidation of complex biological pathways and disease mechanisms. mdpi.com

Q & A

Q. What are the established synthetic routes for 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of chlorinated nicotinonitrile derivatives with hydrazine hydrate. For example:

  • Route 1 (Hydrazine Cyclization): 2-Chloro-6-phenyl-nicotinonitrile reacts with hydrazine hydrate in ethanol under reflux to form the pyrazolo[3,4-b]pyridine core. IR spectroscopy confirms NH2 and pyrazole-NH groups (bands at 3448–3176 cm<sup>-1</sup>), while <sup>1</sup>H NMR shows D2O-exchangeable NH2 protons at δ 4.59–4.87 ppm .
  • Route 2 (Palladium-Catalyzed Synthesis): A patent method for a fluoro analog (5-fluoro derivative) uses Pd(OAc)2, PPh3, and TFAA in a multi-step process. While not directly tested for the chloro variant, this approach highlights the role of catalysts in improving yield and purity .

Key Comparison Table:

MethodReagents/ConditionsKey Analytical ConfirmationReference
Hydrazine CyclizationHydrazine hydrate, ethanol, refluxIR (NH2), <sup>1</sup>H NMR (δ 4.59–12.46 ppm)
Palladium-CatalyzedPd(OAc)2, TFAA, Et3N, refluxPatent claims >90% purity for fluoro analog

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?

Methodological Answer:

  • <sup>1</sup>H NMR: The NH2 group appears as two D2O-exchangeable signals (δ 4.59–4.87 ppm), while the pyrazole NH proton resonates downfield (δ 12.30–12.46 ppm). Aromatic protons in the pyridine ring are observed at δ 6.5–8.5 ppm .
  • IR Spectroscopy: The disappearance of the nitrile (CN) stretch (~2220 cm<sup>-1</sup>) and appearance of NH2/NH stretches (3448–3176 cm<sup>-1</sup>) confirm cyclization .

Advanced Research Questions

Q. How can synthetic methods be optimized to address low yields in pyrazolo[3,4-b]pyridine synthesis?

Methodological Answer:

  • Catalyst Optimization: Palladium-mediated coupling (as in ) may enhance regioselectivity. For example, Pd(OAc)2 with PPh3 improves reaction efficiency in analogous fluoro derivatives.
  • Solvent and Temperature: Refluxing in polar aprotic solvents (e.g., dioxane) instead of ethanol may reduce side reactions. demonstrates improved yields using toluene with trifluoroacetic acid (TFA) catalysis .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of pyrazolo[3,4-b]pyridin-3-amine derivatives?

Methodological Answer:

  • Halogen Effects: Bromo or iodo substituents (e.g., 5-iodo analog in ) enhance electrophilic reactivity, potentially increasing binding affinity in kinase inhibitors. Chloro derivatives may improve metabolic stability due to reduced susceptibility to oxidation .
  • Case Study: In -iodo-1-methyl derivatives showed enhanced anti-inflammatory activity compared to non-halogenated analogs, attributed to improved hydrophobic interactions in target binding .

Q. How can computational methods guide the design of pyrazolo[3,4-b]pyridine-based inhibitors?

Methodological Answer:

  • Molecular Docking: Studies on pyrazolo[1,5-a]pyridine-3-carboxamides () revealed that chloro substituents at position 5 enhance hydrogen bonding with ATP-binding pockets in kinases.
  • DFT Calculations: Predict electron-deficient regions for electrophilic substitution. For example, the C5 position in 5-chloro derivatives is computationally validated as a reactive site for further functionalization .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

  • Solvent and pH Effects: NH2 proton shifts vary with solvent polarity (e.g., DMSO vs. CDCl3) and pH. Standardize conditions using deuterated DMSO for consistent NH2 signal observation .
  • Dynamic Exchange: Broadened NH signals in <sup>1</sup>H NMR may indicate tautomerism. Variable-temperature NMR can resolve splitting, as shown in for 3a,b derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.